molecular formula C17H19N3O4 B2905854 2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide CAS No. 1251579-29-9

2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide

Cat. No. B2905854
CAS RN: 1251579-29-9
M. Wt: 329.356
InChI Key: GMRSJEYDDVTSPX-UHFFFAOYSA-N
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Description

2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide, also known as DU-176, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of direct oral anticoagulants (DOACs) and has been studied extensively for its ability to prevent blood clot formation.

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its structural similarity to other compounds with known therapeutic effects. It may act as a precursor or a novel therapeutic agent in the development of cancer treatments, particularly in targeting specific pathways involved in cell proliferation and apoptosis .

Medicinal Chemistry

In medicinal chemistry, this molecule could be used to synthesize derivatives with improved pharmacokinetic properties. Its ureido and acetamide groups are common in drugs with central nervous system activity, suggesting potential applications in neuropharmacology .

Biotechnology

Biotechnological applications might include the use of this compound as a building block for the synthesis of complex molecules. Its dimethoxyphenyl moiety could be crucial in molecular recognition processes, which are fundamental in the design of biosensors or drug delivery systems.

Pharmaceutical Research

Pharmaceutical research could leverage this compound in the design of new drugs. Its molecular structure could be modified to enhance its interaction with biological targets, potentially leading to the development of new medications with better efficacy and fewer side effects .

Industrial Applications

In industrial settings, derivatives of this compound could be used in the synthesis of polymers or as intermediates in the production of dyes, pigments, or other materials that require specific molecular architectures for their function .

Environmental Impact Studies

The environmental impact of chemicals is an important area of study. This compound, due to its potential bioactivity, could be examined for its effects on ecosystems, particularly if it’s used in agricultural or pharmaceutical industries. Understanding its degradation products and their effects on the environment would be crucial .

Material Science

In material science, the compound’s molecular structure could be utilized in the development of new materials with specific properties, such as enhanced durability or conductivity. Its ability to form stable structures could be beneficial in creating novel composites or coatings .

Analytical Chemistry

Finally, in analytical chemistry, this compound could serve as a standard or reagent in chromatographic methods or spectrometry. Its unique spectral properties could aid in the identification and quantification of similar compounds in complex mixtures .

properties

IUPAC Name

2-[4-[(2,3-dimethoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-14-5-3-4-13(16(14)24-2)20-17(22)19-12-8-6-11(7-9-12)10-15(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRSJEYDDVTSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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